molecular formula C8H5Br2N3S B13690028 2-Amino-5-(2,5-dibromophenyl)-1,3,4-thiadiazole

2-Amino-5-(2,5-dibromophenyl)-1,3,4-thiadiazole

Cat. No.: B13690028
M. Wt: 335.02 g/mol
InChI Key: AUYPHZPYYNUZJO-UHFFFAOYSA-N
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Description

2-Amino-5-(2,5-dibromophenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a dibromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2,5-dibromophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,5-dibromobenzoyl chloride with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction is typically carried out in a solvent such as ethanol or acetic acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2,5-dibromophenyl)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include substituted thiadiazoles with various functional groups replacing the bromine atoms.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the thiadiazole ring.

    Coupling Reactions: Products include more complex heterocyclic compounds formed by coupling with other aromatic or heteroaromatic groups.

Scientific Research Applications

2-Amino-5-(2,5-dibromophenyl)-1,3,4-thiadiazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is investigated for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It is used as a probe to study various biological processes and interactions due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2,5-dibromophenyl)-1,3,4-thiadiazole depends on its specific application:

    Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways.

    Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.

    Organic Electronics: In materials science, the compound’s electronic properties are exploited to enhance the performance of electronic devices.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(2,4-dibromophenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(2,6-dibromophenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(3,5-dibromophenyl)-1,3,4-thiadiazole

Uniqueness

2-Amino-5-(2,5-dibromophenyl)-1,3,4-thiadiazole is unique due to the specific positioning of the dibromophenyl group, which can influence its reactivity and interactions with biological targets. This positional isomerism can lead to differences in biological activity and electronic properties compared to other similar compounds.

Properties

Molecular Formula

C8H5Br2N3S

Molecular Weight

335.02 g/mol

IUPAC Name

5-(2,5-dibromophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H5Br2N3S/c9-4-1-2-6(10)5(3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13)

InChI Key

AUYPHZPYYNUZJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C2=NN=C(S2)N)Br

Origin of Product

United States

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